3-nitroso-2-phenyl-1H-indole
Overview
Description
“3-nitroso-2-phenyl-1H-indole” is a chemical compound with the molecular formula C14H10N2O . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .
Molecular Structure Analysis
The molecular structure of “3-nitroso-2-phenyl-1H-indole” consists of a benzene ring fused to a pyrrole ring, forming a 2,3-benzopyrrole structure . The nitroso group (-NO) and phenyl group (C6H5) are attached to the indole core .
Scientific Research Applications
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Organic Chemistry
- Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds .
- They are important due to their biological and pharmaceutical activities .
- The last decade has seen considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures .
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Synthesis of Heterocyclic Compounds
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Pharmaceutical Applications
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Synthesis from Alkynes and Nitrogen Sources
- Indoles have been synthesized using alkynes and nitrogen sources as substrates in cyclization reactions catalyzed by metals .
- This method is attractive due to the wide variability in alkyne reactivity, substituent tolerance, chemoselectivity, and ability to react with both nucleophiles and electrophiles .
Future Directions
The future directions for “3-nitroso-2-phenyl-1H-indole” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by indole derivatives , “3-nitroso-2-phenyl-1H-indole” could potentially be investigated for its therapeutic potential in various disorders.
properties
IUPAC Name |
3-nitroso-2-phenyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRIMXDIYQGPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999736 | |
Record name | 3-Nitroso-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30999736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitroso-2-phenyl-1H-indole | |
CAS RN |
784-45-2 | |
Record name | NSC400618 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitroso-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30999736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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